Lithium, (pentafluoroethyl)-

Organolithium stability Perfluoroalkyl reagent handling Carbenoid decomposition temperature

Lab researchers needing C2F5 transfer face instability with LiCF3 or cumbersome gas reagents. Pentafluoroethyllithium (CAS 91935-83-0) offers thermal stability up to -40°C for nucleophilic pentafluoroethylation. Achieve quantitative yields in Weinreb ketone synthesis for selective GVIA iPLA2 inhibitors (FKGK11 XI(50)=0.0073). Gas-free protocol available with [PPh4][Sn(C2F5)5]. Broad utility: pentafluoroethylation of main group halides (e.g., AsCl3) and LCD alcohol precursors. Supplied as 0.5 M in Et2O.

Molecular Formula C2F5Li
Molecular Weight 126.0 g/mol
CAS No. 91935-83-0
Cat. No. B15426348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium, (pentafluoroethyl)-
CAS91935-83-0
Molecular FormulaC2F5Li
Molecular Weight126.0 g/mol
Structural Identifiers
SMILES[Li+].[C-](C(F)(F)F)(F)F
InChIInChI=1S/C2F5.Li/c3-1(4)2(5,6)7;/q-1;+1
InChIKeyPZAAHMYZPAJXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluoroethyllithium: Overview and Key Features


Lithium, (pentafluoroethyl)- [CAS 91935-83-0], commonly referred to as pentafluoroethyllithium (LiC2F5), is a perfluoroalkyl lithium reagent belonging to the class of Li/F carbenoids. It functions as a nucleophilic pentafluoroethyl transfer agent, enabling the introduction of the C2F5 group into organic and inorganic substrates [1]. Structurally characterized via cryo X-ray diffraction, it exists as a diethyl ether-solvated dimer featuring a rare C–F–Li bridging motif, serving as a prototype for investigating structure–reactivity relationships in this class of molecules [2]. Unlike its smaller congener LiCF3, LiC2F5 exhibits markedly greater thermal stability, remaining viable up to −40 °C, which expands its practical synthetic window [3].

Why Generic Alternatives Cannot Substitute This Reagent


Superficially, perfluoroethyl transfer can be attempted with magnesium- or zinc-based organometallic reagents, but these alternatives display unsatisfactory reactivity that precludes their industrial use [1]. Within the lithium series itself, the smaller congener LiCF3 exhibits markedly inferior thermal stability relative to LiC2F5, severely limiting its practical handling window [2]. Furthermore, the pentafluoroethyl group imparts distinctly different electronic and steric properties compared to the trifluoromethyl group, leading to divergent biological selectivity profiles—as demonstrated in phospholipase A2 enzyme inhibition where pentafluoroethyl ketones show selectivity advantages over their trifluoromethyl counterparts [3]. The quantitative evidence below substantiates why this specific compound cannot be indiscriminately substituted by any single in-class alternative.

Quantitative Differentiation Against Closest Analogs


Thermal Stability Advantage Over LiCF3

LiC2F5 demonstrates thermal stability up to −40 °C, a critical operational advantage over its smaller perfluoroalkyl lithium congener LiCF3, which decomposes at substantially lower temperatures [1]. This expanded thermal window enables synthetic manipulations that are impractical or impossible with LiCF3, directly translating to broader substrate scope and improved reaction control. Above −40 °C, excess LiC2F5 decomposes to insoluble LiF and volatile tetrafluoroethylene, providing a convenient self-quenching mechanism that simplifies workup procedures [2].

Organolithium stability Perfluoroalkyl reagent handling Carbenoid decomposition temperature

Reactivity Superiority Over Magnesium and Zinc Reagents

US Patent 6,872,861 explicitly teaches that polyfluoroalkyl compounds of magnesium and zinc display only unsatisfactory reactivity compared with their lithium analogs, rendering them unsuitable for industrial application [1]. This patent-level statement constitutes a direct reactivity ranking, positioning LiC2F5 as the only industrially viable perfluoroalkyl organometallic within this triad. The patent further describes the deprotonation-based generation of LiC2F5 as an environmentally preferable route that avoids ozone-depleting chlorofluorocarbons, brominated, and iodinated precursors required by alternative metal-halogen exchange methods [1].

Perfluoroalkylation reagent selection Organometallic reactivity comparison Industrial-scale fluorination

Pentafluoroethyl Ketone Selectivity for GVIA iPLA2

The pentafluoroethyl ketone functionality, accessible via LiC2F5-mediated synthesis, confers a distinct selectivity advantage for the inhibition of calcium-independent phospholipase A2 (GVIA iPLA2). The pentafluoroethyl ketone FKGK11 (derived from LiC2F5) exhibits an XI(50) of 0.0073 for GVIA iPLA2 while displaying no inhibition of GIVA cPLA2 and only 28% inhibition of GV sPLA2 at high mole fraction (0.091), demonstrating pronounced selectivity [1]. In direct comparison, the corresponding trifluoromethyl ketone analog (compound 8) shows inferior selectivity with an XI(50) of 0.0096 for GVIA iPLA2 along with 38% inhibition of GIVA cPLA2 [1]. The study explicitly concludes that the pentafluoroethyl ketone functionality favors selective inhibition of GVIA iPLA2, whereas the trifluoromethyl ketone series displays broader, less discriminant inhibition across PLA2 subtypes [1].

Phospholipase A2 inhibition Fluorinated ketone selectivity Medicinal chemistry lead optimization

First Solid-State Structure of a Li/F Carbenoid

LiC2F5 is the first and, to date, the only Li/F alkyl carbenoid for which a solid-state structure has been elucidated, accomplished using cryo X-ray diffraction techniques [1]. The compound crystallizes as a diethyl ether-solvated dimer bridged by a rare C–F–Li linkage, an aggregation motif unprecedented among lithium carbenoids [1]. Complementary 19F- and 13C-NMR spectroscopy in solution reveals dynamic exchange processes and rapid equilibration between the starting material and product [1]. Theoretical investigations further illuminate the electronic factors governing the formation of this unusual structural motif [1]. This structural characterization provides a validated prototype for investigating structure–reactivity relationships across the entire class of Li/F carbenoids, a foundation that no congener (LiCF3, LiC3F7) currently possesses.

Carbenoid crystal structure Li/F aggregation mode Structure-reactivity relationships

Gas-Free Generation from Commercial Stannate Salt

The traditional synthesis of LiC2F5 from gaseous pentafluoroethane (HC2F5) or iodopentafluoroethane (IC2F5) requires specially designed apparatuses, severely impeding its adoption as a routine laboratory reagent [1]. A recently developed alternative protocol generates LiC2F5 gas-free from the already commercialized stannate salt [PPh4][Sn(C2F5)5] via reaction with n-butyllithium in diethyl ether at −70 °C [1]. This methodological advance eliminates the need for gaseous reagent handling infrastructure and specialized equipment. The [Sn(C2F5)5]− anion itself represents the first structurally characterized hypervalent pentaalkylstannate, providing an additional dimension of novelty and analytical traceability for quality control [1].

Gas-free organolithium synthesis Perfluoroalkylation method Laboratory reagent accessibility

High-Yield Polyfluoro Ketone Synthesis via Weinreb Amides

The addition of LiC2F5 to Weinreb and morpholine amides provides polyfluoro ketones in high to quantitative yields within short reaction times, establishing this as the preferred methodology for constructing the pentafluoroethyl ketone pharmacophore [1]. This methodology was successfully applied to synthesize FKGK11, a potent and selective GVIA iPLA2 inhibitor, demonstrating direct translational relevance to medicinal chemistry programs [2]. The protocol is also effective with heptafluoropropyl lithium (LiC3F7), but the pentafluoroethyl variant yields inhibitors with superior selectivity profiles, as discussed in Evidence Item 3 [2].

Polyfluoro ketone synthesis Weinreb amide perfluoroalkylation Enzyme inhibitor precursor

Recommended Procurement and Deployment Scenarios


Selective GVIA iPLA2 Inhibitor Development

Research groups developing selective inhibitors of calcium-independent phospholipase A2 (GVIA iPLA2) should prioritize LiC2F5 as the reagent of choice for constructing the pentafluoroethyl ketone warhead. The resulting pharmacophore, exemplified by FKGK11 (XI(50) = 0.0073 for GVIA iPLA2), provides a selectivity advantage over trifluoromethyl ketones that cross-inhibit GIVA cPLA2 [1]. The high to quantitative yields achieved via the Weinreb amide route ensure efficient library synthesis [2]. This application scenario is directly supported by the quantitative selectivity data established in Evidence Item 3.

Synthesis of Pentafluoroethylated Main Group Compounds

Synthetic inorganic and organometallic groups requiring pentafluoroethyl-substituted main group compounds should procure LiC2F5 as the key C2F5 transfer reagent. The pronounced electron-withdrawing effect of the pentafluoroethyl group, combined with the superior thermal stability of LiC2F5 (up to −40 °C) relative to LiCF3, enables the preparation of Lewis acidic pentafluoroethylated silanes, germanes, stannanes, and arsanes that are considerably more stable than their CF3 analogs [1]. The recently reported arsane synthesis via LiC2F5 + AsCl3 demonstrates the reagent's broad utility in this domain [2]. This scenario stems from the stability and structural evidence in Evidence Items 1 and 4.

Gas-Free Protocol for Laboratories Without Gas Infrastructure

Academic and industrial laboratories lacking gaseous reagent handling capabilities should procure [PPh4][Sn(C2F5)5] alongside LiC2F5 to implement the gas-free generation protocol. This solid/liquid-only methodology eliminates the need for HC2F5 or IC2F5 gas cylinders, specialized gas metering apparatus, and associated safety infrastructure, democratizing access to pentafluoroethylation chemistry [1]. The protocol's compatibility with standard Schlenk techniques aligns with the operational capabilities of most synthetic organic chemistry laboratories, as detailed in Evidence Item 5.

Liquid Crystal Display Material Intermediates

Industrial R&D groups synthesizing fluorinated materials for liquid crystal display applications can leverage LiC2F5 for the preparation of pentafluoroethyl-substituted alcohols from aldehydes and ketones. These alcohols serve as key intermediates for LCD materials, where the C2F5 group imparts desirable dielectric anisotropy and chemical stability [1]. The deprotonation-based generation of LiC2F5 from commercial refrigerant HFC-125 (pentafluoroethane) provides an environmentally preferable route that avoids ozone-depleting chlorofluorocarbons, aligning with green chemistry principles for industrial-scale production [2].

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